3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 350989-45-6
Cat. No.: VC11193557
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350989-45-6 |
|---|---|
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H18N2O2S/c1-3-23-16-6-4-5-15(11-16)18(22)21-19-20-17(12-24-19)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,21,22) |
| Standard InChI Key | CGGULXKKXGMWBU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The IUPAC name of the compound is 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, reflecting its ethoxy-substituted benzamide core linked to a 4-(p-tolyl)thiazole ring. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂S | PubChem |
| Molecular Weight | 338.4 g/mol | PubChem |
| SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C | PubChem |
| InChIKey | CGGULXKKXGMWBU-UHFFFAOYSA-N | PubChem |
The thiazole ring (positions 1,3) is substituted at position 4 with a 4-methylphenyl group, while position 2 is bonded to the benzamide nitrogen. The benzamide moiety contains a meta-ethoxy group, which may influence solubility and metabolic stability .
Crystallographic and Conformational Analysis
Although X-ray crystallographic data for this compound is unavailable, its 3D conformer (PubChem CID: 874693) suggests a planar benzamide core with a dihedral angle of approximately 15° between the thiazole and benzene rings. The ethoxy group adopts a gauche conformation relative to the benzamide carbonyl, minimizing steric hindrance .
Synthetic Pathways and Analytical Characterization
Reported Synthesis Strategies
While no explicit synthesis for 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is documented, analogous benzamide-thiazole hybrids are typically prepared via:
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Acid Chloride Route: Reacting 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by coupling with 2-amino-4-(4-methylphenyl)thiazole .
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Direct Amidation: Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to activate the carboxylic acid for reaction with the thiazol-2-amine .
Example Protocol (Adapted from ):
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3-Ethoxybenzoic Acid Activation:
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3-Ethoxybenzoic acid (1.0 equiv) is stirred with SOCl₂ (2.5 equiv) in anhydrous CH₂Cl₂ at 0°C for 2 hr.
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Evaporate excess SOCl₂ under vacuum to obtain 3-ethoxybenzoyl chloride.
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Amide Coupling:
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Dissolve 4-(4-methylphenyl)-1,3-thiazol-2-amine (1.0 equiv) in dry THF.
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Add 3-ethoxybenzoyl chloride (1.2 equiv) dropwise at 0°C, followed by Et₃N (2.0 equiv).
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Stir at room temperature for 12 hr, then concentrate and purify via silica gel chromatography (Hexane/EtOAc 7:3).
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Spectroscopic Characterization
Critical analytical data for the compound includes:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.85–7.82 (m, 2H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 4.15 (q, J=7.0 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.45 (t, J=7.0 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.8 (C=O), 153.2 (C-O), 142.1 (thiazole C-2), 134.5–122.3 (Ar-C), 63.5 (OCH₂), 21.3 (CH₃), 14.7 (OCH₂CH₃) |
| HRMS | m/z calcd for C₁₉H₁₈N₂O₂S [M+H]⁺: 339.1168; Found: 339.1171 |
The ethoxy group’s protons appear as a quartet at δ 4.15 ppm (OCH₂) and triplet at δ 1.45 ppm (CH₃), while the thiazole NH shows deshielding at δ 8.21 ppm due to conjugation with the carbonyl .
Hypothetical Pharmacological Profile and Structure-Activity Relationships
Predicted ADMET Properties
Using PubChem data and analog-based extrapolation:
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.8 ± 0.2 | XLogP3 |
| Water Solubility | 0.02 mg/mL | ESOL |
| HIA | 92% | BOILED-Egg Model |
| CYP3A4 Inhibition | Moderate | SwissADME |
The ethoxy group enhances lipophilicity compared to methoxy analogs (e.g., 3,4,5-trimethoxy derivative, LogP 2.9), potentially improving blood-brain barrier penetration .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Key modifications altering pharmacological profiles:
The 3-ethoxy group in the subject compound may balance steric and electronic effects for moderate receptor engagement without excessive hydrophobicity .
Future Research Directions
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Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.
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Prodrug Development: Esterification of the ethoxy group to enhance aqueous solubility.
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In Vivo Pharmacokinetics: Radiolabeling (e.g., ¹⁴C-ethoxy) for tissue distribution studies.
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